molecular formula C10H10BrN3S B13443198 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B13443198
M. Wt: 284.18 g/mol
InChI Key: WKYHEOYODFPEOJ-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of bromine and methyl groups in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5,6-dimethylpyrimidin-4-amine
  • 2-(4-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
  • 2-(4-Methylthiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

Uniqueness

2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and thiophene in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H10BrN3S/c1-5-6(2)13-10(14-9(5)12)8-3-7(11)4-15-8/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

WKYHEOYODFPEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C2=CC(=CS2)Br)C

Origin of Product

United States

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